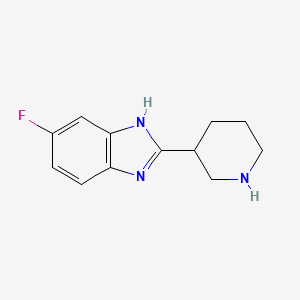

5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-2-piperidin-3-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8/h3-4,6,8,14H,1-2,5,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGAEPTYDKJILR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC3=C(N2)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587986 | |

| Record name | 6-Fluoro-2-(piperidin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885275-03-6 | |

| Record name | 6-Fluoro-2-(3-piperidinyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2-(piperidin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole chemical properties

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole

This technical guide provides a detailed overview of a primary synthetic pathway for 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a multi-step process, beginning with commercially available starting materials and proceeding through the formation of a protected intermediate, followed by cyclization to form the benzimidazole core and subsequent deprotection to yield the final product. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Synthesis Pathway

The most plausible and widely utilized method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine derivative with a carboxylic acid. In the case of this compound, this involves the reaction of 4-fluoro-1,2-phenylenediamine with a protected form of piperidine-3-carboxylic acid. The use of a protecting group on the piperidine nitrogen is crucial to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose.

The overall synthetic strategy can be broken down into three key stages:

-

Protection of Piperidine-3-carboxylic Acid: The secondary amine of piperidine-3-carboxylic acid is protected with a Boc group to prevent its participation in the subsequent condensation reaction.

-

Benzimidazole Ring Formation: The N-Boc-protected piperidine-3-carboxylic acid is condensed with 4-fluoro-1,2-phenylenediamine to form the 5-fluoro-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-benzoimidazole intermediate.

-

Deprotection: The Boc protecting group is removed from the piperidine nitrogen to yield the final product, this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis. These are representative procedures based on established methods for analogous transformations.

Step 1: Synthesis of 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Objective: To protect the secondary amine of piperidine-3-carboxylic acid with a Boc group.

Experimental Procedure:

-

Piperidine-3-carboxylic acid (1.0 eq) is dissolved in a mixture of 1,4-dioxane and water (1:1).

-

Sodium hydroxide (2.5 eq) is added to the solution, and the mixture is stirred until all solids dissolve.

-

Di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) dissolved in 1,4-dioxane is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The aqueous residue is acidified to pH 2-3 with 1M hydrochloric acid.

-

The resulting precipitate is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid as a white solid.

Step 2: Synthesis of tert-butyl 3-(5-fluoro-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate

Objective: To form the benzimidazole ring via condensation of the protected amino acid with 4-fluoro-1,2-phenylenediamine.

Experimental Procedure:

-

1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (1.0 eq) and 4-fluoro-1,2-phenylenediamine (1.0 eq) are suspended in polyphosphoric acid (PPA).

-

The mixture is heated to 150-160 °C for 4-6 hours under a nitrogen atmosphere.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into a stirred solution of saturated sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by column chromatography on silica gel to afford tert-butyl 3-(5-fluoro-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate.

Step 3: Synthesis of this compound

Objective: To remove the Boc protecting group to obtain the final product.

Experimental Procedure:

-

tert-butyl 3-(5-fluoro-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate (1.0 eq) is dissolved in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M).

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is triturated with diethyl ether to yield the hydrochloride salt of the product.

-

For the free base, the hydrochloride salt is dissolved in water and neutralized with a suitable base (e.g., sodium bicarbonate).

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis pathway. Please note that yields and reaction times may vary based on specific experimental conditions and scale.

| Step | Reactants | Product | Typical Yield (%) | Typical Reaction Time (h) |

| 1 | Piperidine-3-carboxylic acid, Di-tert-butyl dicarbonate | 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | 85-95 | 12-18 |

| 2 | 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, 4-fluoro-1,2-phenylenediamine | tert-butyl 3-(5-fluoro-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate | 60-75 | 4-6 |

| 3 | tert-butyl 3-(5-fluoro-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate, Hydrochloric acid in dioxane | This compound | 80-90 | 2-4 |

Visualizations

The following diagrams illustrate the synthesis pathway and the logical workflow.

Caption: Overall synthesis pathway for this compound.

Caption: High-level experimental workflow for the synthesis.

An Overview of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole and the Therapeutic Potential of Fluorinated Benzimidazoles

Abstract: This document addresses the current scientific understanding of the compound 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole. Direct, in-depth research on the specific mechanism of action, cellular targets, and signaling pathways of this particular molecule is not extensively available in the public domain. However, by examining the broader class of fluorinated benzimidazoles, to which this compound belongs, we can infer its potential areas of therapeutic interest. This guide summarizes the known information about this compound and provides a comprehensive overview of the well-documented biological activities of the fluorinated benzimidazole scaffold.

The Compound: this compound

This compound is a heterocyclic organic compound. It is structurally characterized by a benzimidazole core, which is a bicyclic system composed of fused benzene and imidazole rings. This core is substituted with a fluorine atom at the 5-position and a piperidin-3-yl group at the 2-position.

The compound is documented and available from several chemical suppliers, confirming its synthesis and existence.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 5-Fluoro-2-(piperidin-3-yl)-1H-benzo[d]imidazole |

| CAS Number | 885275-03-6[1][2] |

| Molecular Formula | C₁₂H₁₄FN₃ |

| Molecular Weight | 220.26 g/mol |

| Synonyms | 5-Fluoro-2-piperidin-3-yl-1H-benzimidazole |

While the compound itself is defined, public scientific literature detailing its specific pharmacological profile, including its mechanism of action, binding affinities, and cellular effects, is scarce. To understand its potential, we must look at the well-established properties of its structural class.

The Core Scaffold: Fluorinated Benzimidazoles - A Hub of Biological Activity

The benzimidazole ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. The incorporation of a fluorine atom often enhances the pharmacological properties of a molecule.[3][4] This enhancement can be attributed to several factors:

-

Increased Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the molecule more resistant to metabolic degradation and potentially increasing its half-life.[3]

-

Enhanced Lipophilicity: Fluorine substitution can increase the molecule's ability to cross cell membranes, improving bioavailability.[5][6]

-

Modulated pKa: The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can influence receptor binding.[3]

-

Improved Binding Affinity: Fluorine can form favorable interactions (such as hydrogen bonds or dipole-dipole interactions) with enzyme active sites or receptors.[3]

Due to these favorable characteristics, fluorinated benzimidazole derivatives have been extensively investigated and have shown a wide spectrum of biological activities.

Antimicrobial and Antiviral Potential

Fluorinated benzimidazoles have demonstrated significant promise as antimicrobial agents. Studies have shown that these compounds possess good antibacterial and antifungal properties, with some derivatives showing high activity against Gram-negative bacteria.[7] The presence of the fluorine atom on the phenyl ring attached to the benzimidazole core is often associated with increased antimicrobial activity.[7]

In antiviral research, certain bis-(fluorobenzimidazole) derivatives have been identified as potent inhibitors of the Hepatitis C virus (HCV) across multiple genotypes, with EC₅₀ values in the nanomolar range.[5] Other related compounds have shown activity against the Coxsackie B4 virus (CVB4).[5] The related compound, 5-Fluoro-2-piperidin-2-yl-1H-benzoimidazole hydrochloride, has also been noted for its potential in antiviral research.[8]

Anti-inflammatory Activity

The anti-inflammatory potential of this class is also an active area of research. For instance, certain fluorinated benzimidazole derivatives have been identified as potent inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1), a target for treating inflammatory diseases, with IC₅₀ values ranging from 1 nM to 0.1 μM.[5]

Applications in Oncology and Neurology

The structural isomers of the target compound, specifically 5-Fluoro-2-piperidin-4-yl-1H-benzoimidazole and 5-Fluoro-2-piperidin-2-yl-1H-benzoimidazole, are highlighted as being key intermediates in the synthesis of pharmaceuticals targeting neurological disorders and for use in anticancer research.[8][9] This suggests that the core scaffold is being actively explored for therapies related to the central nervous system and oncology.

While not a benzimidazole, a related indole derivative with a piperidine moiety has been shown to suppress the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers.[10] This highlights the potential for piperidine-substituted heterocyclic compounds to modulate key oncogenic pathways.

Experimental Protocols and Data

Due to the absence of specific published research on the mechanism of action of this compound, detailed experimental protocols and quantitative data (e.g., binding constants, IC₅₀/EC₅₀ values) for this specific molecule cannot be provided.

To characterize such a compound, a standard workflow would typically be employed by researchers.

Figure 1. A generalized workflow for drug discovery and mechanism of action studies.

This diagram illustrates the typical progression from compound synthesis to preclinical evaluation. Each step involves specific experimental protocols. For example, Signaling Pathway Analysis would involve techniques like Western blotting to measure changes in protein phosphorylation, while Binding Assays could use Surface Plasmon Resonance (SPR) to determine kinetic parameters of the drug-target interaction.

Postulated Signaling Pathways

Without experimental data, any depiction of a signaling pathway for this compound would be speculative. However, based on the activities of the broader fluorinated benzimidazole class, one could hypothesize its interaction with several major pathways.

Figure 2. Potential interaction logic based on the activities of the fluorinated benzimidazole class.

This diagram illustrates a logical relationship where the compound could interact with various classes of cellular targets, leading to downstream effects observed in related molecules, such as the modulation of inflammation or inhibition of pathogen replication.

Conclusion

While this compound is a known chemical entity, a detailed public record of its mechanism of action is not available. However, its structural classification as a fluorinated benzimidazole places it within a class of compounds of high interest to medicinal chemists. The extensive research into this scaffold reveals a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and potential anticancer and neurological applications. The enhanced pharmacological properties conferred by the fluorine atom make this and related compounds promising candidates for further investigation. Future public research is required to elucidate the specific cellular targets and molecular pathways of this compound to fully understand its therapeutic potential.

References

- 1. 885275-03-6|5-Fluoro-2-(piperidin-3-yl)-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]

- 2. This compound | 885275-03-6 [amp.chemicalbook.com]

- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 6. 5-Fluoro-2-(piperidin-4-yl)-1H-benzo[d]imidazole Supplier & Distributor of CAS# [processpointchem.com]

- 7. acgpubs.org [acgpubs.org]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole and its Analogs: Synthesis, Properties, and Biological Activities

Disclaimer: This technical guide addresses the chemical class of fluoro- and piperidinyl-substituted benzimidazoles. Extensive searches for detailed experimental data, quantitative biological activity, and specific signaling pathways for 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole (CAS Number 885275-03-6) did not yield sufficient publicly available information for an in-depth analysis of this specific molecule. Therefore, this document provides a comprehensive overview of the synthesis, properties, and biological activities of the broader class of 2-(piperidinyl)benzimidazoles, using closely related analogs as examples to fulfill the technical requirements of this guide.

Introduction to Substituted Benzimidazoles

The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. Its structural similarity to naturally occurring purine nucleotides allows it to interact with a variety of biological targets, leading to a wide spectrum of pharmacological activities.[1] These activities include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and antihistaminic effects.[2][3]

The introduction of substituents, such as a fluorine atom and a piperidine ring, can significantly modulate the physicochemical and pharmacological properties of the benzimidazole core. Fluorine substitution can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[4] The piperidine moiety can improve solubility and provides a versatile point for further chemical modification to optimize activity and selectivity.[5] This guide will explore the synthesis, quantitative biological data, and mechanisms of action of representative compounds from this class.

Physicochemical Properties

While specific experimental data for this compound is unavailable, the general properties of this class of compounds can be inferred.

| Property | Representative Value/Description |

| Molecular Formula | C12H14FN3 |

| Molecular Weight | 219.26 g/mol |

| Appearance | Typically a solid at room temperature |

| Solubility | Generally soluble in organic solvents like DMSO and methanol. Solubility in aqueous solutions can be enhanced by forming hydrochloride salts. |

| Stability | The benzimidazole core is generally stable, though susceptible to degradation under harsh acidic or basic conditions and strong oxidizing agents. |

Synthesis of 2-(Piperidinyl)benzimidazole Derivatives

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. A common and versatile method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, or an aldehyde followed by oxidative cyclization.[6][7]

Representative Synthetic Workflow

The following diagram illustrates a general and widely applicable workflow for the synthesis of 2-(piperidinyl)benzimidazole derivatives. This process typically starts with the reaction of a substituted o-phenylenediamine with a piperidine-containing carboxylic acid or aldehyde.

Caption: General synthetic workflow for 2-(piperidinyl)benzimidazoles.

Detailed Experimental Protocols

Due to the lack of a specific protocol for the target compound, a representative protocol for the synthesis of a related 2-substituted benzimidazole is provided below. This protocol is based on established methodologies for this class of compounds.[6]

Protocol 1: Synthesis of a 2-Substituted Benzimidazole via Condensation with an Aldehyde

-

Materials:

-

o-phenylenediamine (1.0 mmol)

-

Substituted aldehyde (1.2 mmol)

-

Lanthanum chloride (LaCl₃) (10 mol%)

-

Acetonitrile (5 mL)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous Na₂SO₄

-

-

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and the desired aldehyde (1.2 mmol) in acetonitrile (5 mL).

-

Add lanthanum chloride (10 mol%) to the mixture.

-

Stir the reaction mixture at room temperature for 1.5 - 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield the pure 2-substituted benzimidazole.[6]

-

Biological Activity and Quantitative Data

Benzimidazole derivatives exhibit a wide range of biological activities, with a significant focus in recent research on their potential as anticancer agents.[1][8] The mechanism of action often involves the disruption of microtubule polymerization, inhibition of kinases, and induction of apoptosis.[9][10] The following tables summarize representative quantitative data for various substituted benzimidazole derivatives against different cancer cell lines.

Table 1: In Vitro Anticancer Activity of Representative Benzimidazole Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 2-(Piperidin-4-yl)-1H-benzo[d]imidazole derivative (6e) | RAW 264.7 (NO production) | 0.86 | [11] |

| 2-(Piperidin-4-yl)-1H-benzo[d]imidazole derivative (6e) | RAW 264.7 (TNF-α production) | 1.87 | [11] |

| Fluorinated aminophenylhydrazine derivative (6) | A549 (Lung Carcinoma) | 0.64 | [4] |

| Triazine-Salicylate-Aniline Hybrid with Benzimidazole | MCF-7 (Breast Cancer) | 0.51 | [12] |

| 2-(4-((4-Methylphenyl)piperazin-1-yl)-1H-benzimidazole (7c) | MDA-MB 231 (Breast Cancer) | Varies (0.5-60 µM range) | [13] |

| 2-(4-((4-Methylphenyl)piperazin-1-yl)-1H-benzimidazole (7c) | U87 MG (Glioblastoma) | Varies (0.5-60 µM range) | [13] |

Note: The data presented are for structurally related compounds and not for this compound.

Mechanism of Action and Signaling Pathways

A prominent mechanism of action for many anticancer benzimidazoles is the inhibition of tubulin polymerization.[9] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[9]

Signaling Pathway of Tubulin Polymerization Inhibition

The following diagram illustrates the mechanism by which certain benzimidazole derivatives inhibit tubulin polymerization and induce apoptosis.

Caption: Inhibition of tubulin polymerization by benzimidazole derivatives.

Conclusion

While specific data on this compound (CAS 885275-03-6) remains elusive in the public domain, the broader class of fluoro- and piperidinyl-substituted benzimidazoles represents a rich area of research in medicinal chemistry. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, particularly as anticancer agents, makes them attractive scaffolds for further drug discovery and development. The representative data and protocols provided in this guide highlight the therapeutic potential of this compound class and offer a foundation for researchers and drug development professionals interested in exploring their utility. Further investigation into the specific properties and activities of this compound is warranted to fully elucidate its potential.

References

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cbijournal.com [cbijournal.com]

- 4. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Benzimidazole synthesis [organic-chemistry.org]

- 8. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]

- 10. karger.com [karger.com]

- 11. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

Dated: December 28, 2025

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and known biological properties of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole. Due to the limited availability of specific experimental data in publicly accessible literature, this document aggregates predicted data, information on analogous compounds, and general methodologies relevant to this class of molecules. It is intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

This compound is a heterocyclic organic compound featuring a fluorinated benzimidazole core linked to a piperidine ring. The benzimidazole scaffold is a prominent pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities, including antimicrobial, antiviral, and anticancer effects. The incorporation of a fluorine atom can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The piperidine moiety can influence solubility and receptor interactions. This guide aims to consolidate the available information on this specific molecule to facilitate further research and development.

Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | 5-Fluoro-2-(piperidin-3-yl)-1H-benzo[d]imidazole | P&S Chemicals[1] |

| CAS Number | 885275-03-6 | P&S Chemicals[1] |

| Chemical Formula | C₁₂H₁₄FN₃ | P&S Chemicals[1] |

| Molecular Weight | 219.26 g/mol | ChemicalBook[2] |

| Predicted Boiling Point | 445.0 ± 35.0 °C | ChemicalBook[2] |

| Predicted Density | 1.241 ± 0.06 g/cm³ | ChemicalBook[2] |

| Predicted pKa | 10.90 ± 0.10 | ChemicalBook[2] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Note: Predicted values are computationally derived and should be confirmed by experimental analysis.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly described in the available literature. However, general methods for the synthesis of similar benzimidazole derivatives can be adapted.

General Synthesis Approach

The synthesis of 2-substituted benzimidazoles typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For this compound, a potential synthetic route would involve the reaction of 4-fluoro-1,2-phenylenediamine with piperidine-3-carboxylic acid or an activated form of it.

Illustrative Protocol (based on analogous syntheses):

-

Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-1,2-phenylenediamine and piperidine-3-carboxylic acid in a suitable high-boiling solvent (e.g., polyphosphoric acid or Eaton's reagent).

-

Condensation: Heat the reaction mixture at an elevated temperature (e.g., 150-200 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Purification

Purification of the crude product is essential to remove unreacted starting materials and byproducts.

Column Chromatography Protocol:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol is a common choice for separating benzimidazole derivatives. The optimal solvent system should be determined by TLC analysis.

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

-

Elute the column with the mobile phase, gradually increasing the polarity if a gradient is used.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

-

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While specific spectra for this compound are not published, one can predict the expected regions for proton (¹H) and carbon (¹³C) signals based on the structure and data from similar compounds.

-

¹H NMR: Aromatic protons on the benzimidazole ring are expected to appear in the range of 7.0-8.0 ppm. The protons on the piperidine ring would likely be found in the aliphatic region, between 1.5 and 4.0 ppm. The N-H proton of the benzimidazole may appear as a broad singlet at a higher chemical shift.

-

¹³C NMR: Aromatic carbons would resonate in the 100-150 ppm region. The carbon attached to fluorine will show a characteristic splitting pattern. The aliphatic carbons of the piperidine ring are expected between 20 and 60 ppm.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC (RP-HPLC) method would be suitable for assessing the purity of this compound.

-

Column: C18 stationary phase.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase and the gradient of the organic modifier would need to be optimized for good peak shape and resolution.

-

Detection: UV detection at a wavelength where the benzimidazole chromophore absorbs, typically around 254 nm or 280 nm.

Biological Activity and Signaling Pathways

The biological activity of this compound is not well-documented. However, based on the activities of structurally related benzimidazole derivatives, it is hypothesized to have potential applications in areas such as oncology and neurology.

Potential Mechanisms of Action (Hypothetical):

Given the broad spectrum of activity of benzimidazoles, this compound could potentially interact with various biological targets. These may include:

-

Kinases: Many benzimidazole derivatives are known to be kinase inhibitors, playing a role in cell signaling pathways related to cell proliferation and survival.

-

Microtubules: Some benzimidazoles disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis, a mechanism relevant in cancer therapy.

-

G-protein coupled receptors (GPCRs): The piperidine moiety can facilitate interactions with GPCRs, which are involved in a wide array of physiological processes.

Further research, including biological screening and target identification studies, is necessary to elucidate the specific mechanism of action and signaling pathways modulated by this compound.

Conclusion

This compound is a compound of interest for which detailed experimental data is currently lacking in the public domain. This guide provides a starting point for researchers by summarizing predicted properties and outlining general experimental approaches based on the chemistry of analogous benzimidazole derivatives. Further experimental work is crucial to fully characterize its physical, chemical, and biological properties, which will be vital for any future drug discovery and development efforts.

References

5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole: A Technical Review of a Promising Heterocyclic Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural similarity to endogenous purines allows for interactions with a wide range of biological targets. The incorporation of a fluorine atom into the benzimidazole ring can significantly enhance metabolic stability, lipophilicity, and target binding affinity. Furthermore, the linkage of a piperidine moiety can improve solubility and provide a key interaction point for various receptors. This technical guide provides a comprehensive review of the available literature on 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole (CAS 885275-03-6), a compound of interest for further pharmacological investigation. Due to the limited direct research on this specific molecule, this review heavily leverages data from closely related analogues, particularly from the 2-(piperidin-3-yl)-1H-benzimidazole series, to infer its synthetic pathways, potential biological activities, and structure-activity relationships.

Synthesis and Chemical Properties

While a specific, detailed synthesis for this compound is not extensively published, a general and effective synthetic route can be extrapolated from the synthesis of analogous 2-(piperidin-3-yl)-1H-benzimidazoles. The primary method involves the condensation of a substituted o-phenylenediamine with a piperidine-3-carboxylic acid derivative.

A proposed synthetic workflow is outlined below:

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

General Procedure for the Synthesis of 2-(Piperidin-3-yl)-1H-benzimidazoles (adapted from Lavrador-Erb et al.) [1]

A mixture of the appropriate o-phenylenediamine (1 equivalent) and N-Boc-piperidine-3-carboxylic acid (1.2 equivalents) is heated in Eaton's reagent (P₂O₅ in MeSO₃H) or subjected to microwave irradiation in a suitable solvent like ethanol. The reaction progress is monitored by thin-layer chromatography or LC-MS. Upon completion, the reaction mixture is cooled, quenched with an aqueous base (e.g., NaOH or NaHCO₃), and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting Boc-protected benzimidazole is then treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to remove the Boc protecting group. After stirring at room temperature, the solvent is evaporated, and the crude product is purified by column chromatography or recrystallization to yield the final 2-(piperidin-3-yl)-1H-benzimidazole derivative.

Potential Biological Activities and Structure-Activity Relationships

The biological profile of this compound is not yet defined in the literature. However, based on studies of its structural analogues, several potential therapeutic applications can be hypothesized.

H1-Antihistaminic Activity for Insomnia

A significant body of research exists for 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS-penetrating H1-antihistamines for the treatment of insomnia.[1] The central mechanism of action for sedative antihistamines involves antagonism of the H1 histamine receptor in the brain, which is involved in promoting wakefulness.

Figure 2: Generalized signaling pathway for H1 receptor antagonism.

Quantitative Data for Analogous 2-(Piperidin-3-yl)-1H-benzimidazoles

The following table summarizes the in vitro activity of a series of analogues, highlighting the impact of substitutions on the benzimidazole and piperidine moieties.

| Compound | R¹ (Benzimidazole) | R² (Piperidine) | H1 Ki (nM) | hERG IC₅₀ (µM) |

| Analogue 1 | H | Boc | >10000 | >30 |

| Analogue 2 | H | H | 13 | 1.3 |

| Analogue 3 | CH₃ | H | 11 | 1.8 |

| Analogue 4 | OCH₃ | H | 25 | 3.2 |

| Analogue 5 | Cl | H | 15 | 2.5 |

| Analogue 6 | H | CH₃ | 8 | 0.9 |

| Analogue 7 | H | Benzyl | 5 | 0.5 |

Data extracted from Lavrador-Erb et al.[1]

Structure-Activity Relationship (SAR) Insights:

-

Piperidine Moiety: An unsubstituted piperidine nitrogen (R² = H) is crucial for H1 receptor affinity.

-

Benzimidazole Substituents (R¹): Small alkyl or electron-withdrawing groups at the 5-position of the benzimidazole ring are generally well-tolerated for H1 activity. The introduction of a 5-fluoro group, as in the title compound, is expected to maintain or potentially enhance H1 affinity while improving metabolic stability.

-

hERG Liability: A common challenge with antihistamines is off-target inhibition of the hERG potassium channel, which can lead to cardiac arrhythmias. The data shows that many analogues in this series have hERG IC₅₀ values in the low micromolar range, indicating a potential liability that would need to be carefully assessed for this compound.

Potential Anticancer Activity

Benzimidazole derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.[2] The 5-fluoro substitution, in particular, has been associated with potent cytotoxic effects against various cancer cell lines in other benzimidazole scaffolds.

Potential Antimicrobial Activity

Fluorinated benzimidazoles have also been investigated as antimicrobial agents. The fluorine atom can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes. Studies on other fluoro-benzimidazole derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3]

Conclusion

This compound is a heterocyclic compound with significant potential for drug discovery. Based on the extensive research on its close structural analogues, it is a promising candidate for development as a CNS-penetrating H1-antihistamine for the treatment of insomnia. However, careful evaluation of its hERG liability will be critical. Furthermore, the broader literature on fluorinated benzimidazoles suggests that this compound warrants investigation for potential anticancer and antimicrobial activities. The synthetic route is feasible based on established methodologies. Further in-depth biological screening of this specific molecule is highly encouraged to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]

- 3. acgpubs.org [acgpubs.org]

The Discovery of Benzimidazole Piperidine Derivatives: A Technical Guide for Drug Development Professionals

Introduction

Benzimidazole piperidine derivatives represent a privileged scaffold in medicinal chemistry, consistently yielding compounds with a wide array of pharmacological activities. This bicyclic heterocyclic system, formed by the fusion of benzene and imidazole rings, coupled with a piperidine moiety, offers a unique three-dimensional structure that allows for versatile interactions with various biological targets.[1][2] The structural similarity of the benzimidazole core to naturally occurring purines enables these compounds to interact with a multitude of enzymes and receptors, leading to their investigation for a broad range of therapeutic applications.[2][3] This technical guide provides an in-depth overview of the discovery of benzimidazole piperidine derivatives, focusing on their synthesis, structure-activity relationships (SAR) for key therapeutic areas, and detailed experimental protocols.

Synthetic Strategies

The synthesis of benzimidazole piperidine derivatives typically involves a multi-step process. A common and efficient route involves the condensation of an o-phenylenediamine with a piperidine-containing carboxylic acid or its derivative.[4][5] Modifications at the N1 and C2 positions of the benzimidazole ring, as well as on the piperidine nitrogen, have been extensively explored to optimize potency and pharmacokinetic properties.[1][6]

One general synthetic approach involves the cyclization of a piperidine-4-carboxylic acid with a substituted benzene-1,2-diamine to form the core benzimidazole piperidine scaffold.[4] Subsequent derivatization of the piperidine amine and the benzimidazole amine allows for the introduction of various functional groups to explore the chemical space and establish structure-activity relationships.[4] Microwave-assisted synthesis has also been employed to accelerate the reaction times and improve yields.[7]

Therapeutic Applications and Structure-Activity Relationships

Benzimidazole piperidine derivatives have demonstrated significant potential in several therapeutic areas. The following sections summarize the key findings and structure-activity relationships.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Several benzimidazole piperidine derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[8]

The anti-inflammatory activity of these compounds is often linked to the modulation of the NF-κB signaling pathway.[8] Structure-activity relationship studies have revealed that substitutions on the benzimidazole ring and the piperidine nitrogen significantly influence the anti-inflammatory potency.[1][6] For instance, the introduction of specific substituents on the phenyl ring attached to the piperidine nitrogen has led to compounds with enhanced inhibitory activity against NO and TNF-α production in LPS-stimulated RAW 264.7 macrophages.[8]

Table 1: Anti-inflammatory Activity of Selected Benzimidazole Piperidine Derivatives [8]

| Compound | Substitution | NO Production IC50 (μM) | TNF-α Production IC50 (μM) |

| 5 | (Initial Hit) | - | - |

| 6e | 2-(1-benzylpiperidin-4-yl)-1H-benzo[d]imidazole with specific substitutions | 0.86 | 1.87 |

| Ibuprofen | (Reference Drug) | - | - |

Anti-Alzheimer's Disease Activity

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline. One of the primary therapeutic strategies for AD is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[9] Several benzimidazole piperidine hybrids have been synthesized and evaluated as potential anti-Alzheimer's agents, demonstrating good to moderate inhibitory activity against both AChE and BuChE.[9][10]

The SAR studies in this area have shown that substitutions on both the benzimidazole and the aryl ring attached to the piperidine moiety play a crucial role in the inhibitory activity. For example, compounds with electron-withdrawing groups like NO2 on the benzimidazole ring and the aryl ring have shown enhanced activity.[11]

Table 2: Cholinesterase Inhibitory Activity of Benzimidazole-Piperidine Hybrids [9][10]

| Compound Series | AChE IC50 Range (μM) | BuChE IC50 Range (μM) | Standard (Galantamine) AChE IC50 (μM) | Standard (Galantamine) BuChE IC50 (μM) |

| 1-13 | 19.44 ± 0.60 to 36.05 ± 0.4 | 21.57 ± 0.61 to 39.55 ± 0.03 | 19.34 ± 0.62 | 21.45 ± 0.21 |

Antinociceptive Activity

Benzimidazole piperidine derivatives have also been investigated for their potential as pain-relieving agents.[7] Their antinociceptive effects have been evaluated using various animal models, such as the hot-plate, paw-pressure, and formalin tests.[7] Certain derivatives have shown significant centrally and peripherally mediated antinociceptive activities, comparable to the reference drug morphine.[7] The structure-activity relationship studies suggest that the nature of the substituent on the phenyl ring at the C2 position of the benzimidazole core influences the antinociceptive potency.[7]

Table 3: Antinociceptive Activity of Benzimidazole-Piperidine Derivatives [7]

| Compound | Test | Result |

| 2a-2d, 2f-2h (10 mg/kg) | Hot-plate and Paw-pressure tests | Increased maximum possible effect (%) |

| 2a-2d, 2f-2h (10 mg/kg) | Formalin test (early phase) | Decreased paw licking time |

| 2g, 2h | Formalin test (late phase) | Reduced paw licking duration |

Anticancer and Antimicrobial Activities

The versatile benzimidazole piperidine scaffold has also been explored for its anticancer and antimicrobial properties.[4][12][13] These compounds can interfere with various cellular processes, including tubulin polymerization, which is crucial for cell division, making them attractive candidates for anticancer drug development.[12] Additionally, certain derivatives have demonstrated potent activity against a range of bacterial and fungal strains.[13] Molecular docking studies have suggested that these compounds can bind to essential microbial enzymes like DNA gyrase.[13]

Pharmacokinetics

The pharmacokinetic properties of benzimidazole derivatives, including those with a piperidine moiety, are crucial for their therapeutic efficacy. Generally, these compounds are subject to first-pass metabolism in the liver, leading to the formation of both active and inactive metabolites.[14][15] Their bioavailability can be variable, and they often exhibit binding to plasma proteins.[14][15] The pharmacokinetic profile can be dose-dependent, with linearity observed at lower doses.[14][15] Theoretical calculations of ADME (absorption, distribution, metabolism, and excretion) properties are often employed to predict the drug-like potential of newly synthesized derivatives.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery of benzimidazole piperidine derivatives.

General Synthesis of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives

This protocol describes a general method for the synthesis of the core scaffold, which can then be further derivatized.[4][16]

-

Step 1: Cyclization. A mixture of piperidine-4-carboxylic acid (1 equivalent) and an appropriately substituted benzene-1,2-diamine (1 equivalent) is heated, often in the presence of a dehydrating agent or under microwave irradiation, to yield the 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative.[4]

-

Step 2: Protection (Optional). The piperidine amine can be protected with a suitable protecting group, such as a Boc group, to allow for selective modification of the benzimidazole nitrogen.[4]

-

Step 3: Derivatization. The protected or unprotected core scaffold is then reacted with various electrophiles (e.g., alkyl halides, sulfonyl chlorides) to introduce substituents at the piperidine nitrogen or the benzimidazole nitrogen.[4]

-

Step 4: Deprotection (if applicable). The protecting group is removed to yield the final derivatized compound.[4]

-

Purification and Characterization. The final products are purified using techniques such as column chromatography, and their structures are confirmed by spectroscopic methods including FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[4][7]

In Vitro Anti-inflammatory Assay: Measurement of NO and TNF-α Production

This protocol outlines the procedure for evaluating the anti-inflammatory activity of compounds in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[8]

-

Cell Culture. RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment. Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation. Inflammation is induced by adding LPS (1 µg/mL) to the cell culture and incubating for 24 hours.

-

Nitric Oxide (NO) Measurement. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

TNF-α Measurement. The concentration of TNF-α in the culture supernatant is determined using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis. The IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

In Vitro Cholinesterase Inhibition Assay

This protocol is based on Ellman's method to determine the AChE and BuChE inhibitory activity of the synthesized compounds.[9]

-

Enzyme and Substrate Preparation. Solutions of AChE (from electric eel) or BuChE (from equine serum), the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and the chromogenic reagent 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) are prepared in phosphate buffer.

-

Assay Procedure. In a 96-well plate, the enzyme, test compound at various concentrations, and DTNB are pre-incubated for 15 minutes at 37°C. The reaction is initiated by the addition of the substrate.

-

Measurement. The absorbance is measured continuously at 412 nm for 5 minutes using a microplate reader.

-

Data Analysis. The rate of reaction is calculated, and the percent inhibition is determined. IC50 values are calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the discovery and development of benzimidazole piperidine derivatives.

Caption: General workflow for the synthesis and biological evaluation of benzimidazole piperidine derivatives.

Caption: Simplified NF-κB signaling pathway and the inhibitory action of benzimidazole piperidine derivatives.

Conclusion

The discovery of benzimidazole piperidine derivatives continues to be a fruitful area of research in medicinal chemistry. The versatility of the scaffold, coupled with the ability to fine-tune its properties through chemical modifications, has led to the identification of potent lead compounds for a variety of diseases. The detailed experimental protocols and structure-activity relationship data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance these promising compounds into clinical candidates. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of benzimidazole piperidine derivatives.

References

- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of New Benzimidazole and Pyrimidine Derivatives as α-glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. "Synthesis and antinociceptive activities of some novel benzimidazole-" by ÜMİDE DEMİR ÖZKAY, ÖZGÜR DEVRİM CAN et al. [journals.tubitak.gov.tr]

- 8. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzimidazole and piperidine containing novel 1,2,3-triazole hybrids as anti-infective agents: Design, synthesis, in silico and in vitro antimicrobial efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]

- 15. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Initial Screening of Fluorinated Benzimidazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzimidazole and its derivatives represent a critical pharmacophore in medicinal chemistry, exhibiting a wide spectrum of biological activities. The strategic incorporation of fluorine atoms into the benzimidazole scaffold has emerged as a powerful approach to modulate their physicochemical properties and enhance their therapeutic potential. This technical guide provides an in-depth overview of the initial screening of fluorinated benzimidazole compounds, with a focus on their anticancer and antimicrobial activities. It outlines detailed experimental protocols for key in vitro assays, presents a summary of reported biological data, and illustrates relevant biological pathways and experimental workflows through diagrams. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel fluorinated benzimidazole-based therapeutic agents.

Introduction to Fluorinated Benzimidazoles

Benzimidazole, a heterocyclic aromatic organic compound, consists of a benzene ring fused to an imidazole ring.[1] This core structure is found in numerous pharmaceuticals due to its ability to interact with a variety of biological targets.[1] The introduction of fluorine, the most electronegative element, into the benzimidazole structure can significantly alter its electronic properties, lipophilicity, metabolic stability, and binding affinity to target proteins.[2] These modifications can lead to improved pharmacological profiles, including enhanced potency and reduced toxicity.[2] Consequently, fluorinated benzimidazoles have garnered considerable attention as promising candidates for the development of new anticancer and antimicrobial drugs.[3][4]

Biological Activities and Data Presentation

The initial screening of fluorinated benzimidazole compounds typically focuses on evaluating their cytotoxic effects against cancer cell lines and their inhibitory activity against various microbial strains. The potency of these compounds is commonly quantified by the half-maximal inhibitory concentration (IC50) for anticancer activity and the minimum inhibitory concentration (MIC) for antimicrobial activity.

Anticancer Activity

Fluorinated benzimidazole derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines.[3] The mechanism of action for many of these compounds involves the inhibition of critical cellular processes such as microtubule polymerization or the activity of protein kinases.[1]

Table 1: Anticancer Activity of Selected Fluorinated Benzimidazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| ORT14 (para-fluoro) | A549 (Lung) | 1.23 | [3] |

| MCF-7 (Breast) | 1.56 | [3] | |

| HeLa (Cervical) | 2.45 | [3] | |

| ORT15 (ortho-fluoro) | A549 (Lung) | 1.87 | [3] |

| MCF-7 (Breast) | 2.14 | [3] | |

| HeLa (Cervical) | 3.12 | [3] | |

| MBIC | Breast Cancer Cells | Not Specified | [1] |

| Cervical Cancer Cells | Not Specified | [1] | |

| Compound 55b | A549 (Lung) | 0.95 | [4] |

| MCF-7 (Breast) | 1.21 | [4] | |

| HeLa (Cervical) | 1.57 | [4] |

Antimicrobial Activity

The presence of fluorine atoms on the benzimidazole scaffold has been shown to enhance antimicrobial properties. These compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Table 2: Antimicrobial Activity of Selected Fluorinated Benzimidazole Derivatives

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 14 (meta-fluoro) | B. subtilis | 7.81 | |

| 18 (meta-fluoro) | Gram-negative bacteria | 31.25 | |

| B. subtilis | 7.81 | ||

| Fluorinated benzimidazole (3) | S. aureus | 156.25 | |

| C. albicans | 78.125 | ||

| Compound 112 | M. tuberculosis H37RV | 0.78 | [5] |

| Compound 120 | Gram-negative bacteria | 16 | [6] |

Experimental Protocols

Accurate and reproducible experimental protocols are crucial for the initial screening of compound libraries. The following sections provide detailed methodologies for the most common in vitro assays used to evaluate the anticancer and antimicrobial activities of fluorinated benzimidazole compounds.

Anticancer Screening: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Fluorinated benzimidazole compounds

-

Cancer cell lines (e.g., A549, MCF-7, HeLa)

-

Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[7]

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells during their exponential growth phase.[3]

-

Seed the cells into a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium.

-

Include wells for "cell-free" blanks (medium only) to determine background absorbance.[3]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]

-

-

Compound Treatment:

-

Prepare serial dilutions of the fluorinated benzimidazole compounds in the complete culture medium.

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of fresh medium containing different concentrations of the test compounds.[3]

-

Include a vehicle control (cells treated with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (cells in fresh medium only).[3]

-

Incubate the plate for a further 24-72 hours.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C in a humidified atmosphere.

-

-

Formazan Solubilization:

-

Add 100 µL of the solubilization solution to each well.

-

Mix thoroughly to ensure complete solubilization of the purple formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.[8]

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm can be used.

-

The percentage of cell viability is calculated using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of untreated control) × 100

-

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.[9][10][11]

-

Antimicrobial Screening: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][12] The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism.[12]

Materials:

-

Fluorinated benzimidazole compounds

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Spectrophotometer or plate reader

Protocol:

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of each fluorinated benzimidazole compound.

-

Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well microtiter plate. Typically, 100 µL of broth is added to all wells, and then 100 µL of the compound stock is added to the first well and serially diluted down the plate.

-

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This can be further diluted to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.[4]

-

-

Inoculation:

-

Add a standardized volume of the microbial inoculum to each well of the microtiter plate, including a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

-

Incubation:

-

Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[4]

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]

-

Alternatively, the optical density (OD) of the wells can be measured using a microplate reader. The MIC is determined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of microbial growth compared to the positive control.

-

Visualizations

Diagrams are powerful tools for visualizing complex information. The following sections provide Graphviz diagrams illustrating a typical screening workflow and a relevant signaling pathway.

Experimental Workflow

Caption: General workflow for the initial screening of fluorinated benzimidazole compounds.

Signaling Pathway: Apoptosis Induction

Caption: Simplified overview of apoptosis signaling pathways targeted by anticancer agents.

Conclusion

The initial screening of fluorinated benzimidazole compounds is a critical step in the identification of novel therapeutic leads. This technical guide provides a foundational framework for researchers, offering detailed protocols for key in vitro assays and a summary of the promising anticancer and antimicrobial activities exhibited by this class of compounds. The strategic incorporation of fluorine into the benzimidazole scaffold continues to be a fruitful area of research, with the potential to yield next-generation drugs with improved efficacy and safety profiles. The methodologies and data presented herein should serve as a valuable resource for the continued exploration and development of these versatile molecules.

References

- 1. Methods | MI [microbiology.mlsascp.com]

- 2. Minimum Inhibitory Concentration, MIC Testing for Antimicrobials [lucideon.com]

- 3. benchchem.com [benchchem.com]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. IC50 - Wikipedia [en.wikipedia.org]

- 9. clyte.tech [clyte.tech]

- 10. Star Republic: Guide for Biologists [sciencegateway.org]

- 11. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Pharmacological Profile of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole: A Technical Guide

Disclaimer: Publicly available pharmacological data for the specific compound 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole (CAS: 885275-03-6) is limited. This guide provides a comprehensive overview of the anticipated pharmacological profile based on studies of structurally related fluoro-substituted benzimidazole and piperidinyl-benzimidazole derivatives. The experimental protocols and potential mechanisms of action are presented to facilitate future research on this specific molecule.

Introduction

This compound is a heterocyclic organic compound featuring a fluorinated benzimidazole core linked to a piperidine moiety at the 2-position. The benzimidazole scaffold is a well-established pharmacophore found in a wide range of biologically active compounds. The inclusion of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. The piperidine ring can influence solubility and receptor interactions. Based on the pharmacological activities of related analogues, this compound is a promising candidate for investigation in several therapeutic areas, including oncology, neurology, and infectious diseases.[1][2]

Potential Pharmacological Activities and Mechanisms of Action

While specific targets for this compound have not been identified in the public domain, the broader class of benzimidazole derivatives has been shown to exhibit a variety of biological effects.

Anticancer Activity

Numerous substituted benzimidazoles have demonstrated potent antiproliferative activity against various cancer cell lines. The proposed mechanisms often involve the inhibition of key enzymes or cellular processes essential for cancer cell growth and survival.

Potential Signaling Pathway Modulated by Benzimidazole Derivatives:

Caption: Potential mechanism of anticancer activity via topoisomerase inhibition.

Antimicrobial Activity

Benzimidazole compounds have been investigated for their efficacy against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action can involve the disruption of microbial cellular processes.

Anti-inflammatory Activity

Certain 2-piperidinyl-1H-benzo[d]imidazole derivatives have shown potential as anti-inflammatory agents. This activity may be mediated through the inhibition of inflammatory pathways, such as those involving NF-κB.

Quantitative Data for Structurally Related Compounds

Due to the absence of specific data for this compound, the following table summarizes in vitro activity for a related benzimidazole derivative, providing a preliminary indication of potential efficacy.

| Compound/Derivative | Assay | Cell Line | IC50 (µM) | Reference |

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative 6e | Nitric Oxide (NO) Production | RAW 264.7 | 0.86 | [3] |

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative 6e | TNF-α Production | RAW 264.7 | 1.87 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the pharmacological profile of novel benzimidazole derivatives.

In Vitro Antiproliferative MTT Assay

This assay is a colorimetric method used to assess cell viability and proliferation.

Experimental Workflow:

Caption: Workflow for a typical MTT-based cell viability assay.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound is dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are treated with these concentrations and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vivo Anti-inflammatory Assay (Xylene-Induced Ear Edema in Mice)

This model is used to evaluate the acute anti-inflammatory activity of a compound.

Methodology:

-

Animal Acclimatization: Male BALB/c mice are acclimatized for one week under standard laboratory conditions.

-

Compound Administration: The test compound or a reference drug (e.g., ibuprofen) is administered orally or intraperitoneally to the mice. A control group receives the vehicle.

-

Induction of Edema: After a set period (e.g., 30-60 minutes), a fixed volume of xylene is applied to the anterior and posterior surfaces of the right ear of each mouse to induce edema. The left ear serves as a control.

-

Sample Collection and Measurement: After a specific time (e.g., 15-30 minutes), the mice are euthanized, and circular sections are removed from both ears and weighed.

-

Data Analysis: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.

Conclusion

References

An In-Depth Technical Guide to 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and available data on the synthesis and biological activity of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Core Molecular Data

This compound is a heterocyclic organic compound featuring a fluorinated benzimidazole core linked to a piperidine ring. Its chemical properties make it a subject of interest in medicinal chemistry.

| Property | Value |

| Molecular Formula | C₁₂H₁₄FN₃ |

| Molecular Weight | 219.26 g/mol |

| CAS Number | 885275-03-6 |

Synthesis and Characterization

A generalized synthetic pathway can be conceptualized as follows:

Figure 1. A generalized synthetic workflow for the formation of this compound.

Characterization of the final compound would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm the structure and purity.

Potential Biological Activity and Therapeutic Applications

Benzimidazole derivatives are a well-established class of compounds with a broad range of pharmacological activities. The introduction of a fluorine atom can often enhance the metabolic stability and binding affinity of a molecule to its biological target.

Antimicrobial and Antiviral Research: The benzimidazole scaffold is a common feature in many antimicrobial and antiviral agents. The specific biological activity of this compound in these areas has not been extensively documented in publicly available research. However, related fluoro-benzimidazole derivatives have shown promise in these fields.

Oncology Research: Several benzimidazole-containing compounds have been investigated as potential anticancer agents. Their mechanisms of action can be diverse, including the inhibition of topoisomerase, disruption of microtubule polymerization, and interference with various signaling pathways. The potential of this compound as an anticancer agent is an area for further investigation.

Neurological Disorders: The piperidine moiety is present in numerous centrally active drugs. The combination of a benzimidazole core with a piperidine ring suggests that this compound could have an affinity for targets within the central nervous system.[1][2] This makes it a candidate for investigation in the context of neurological disorders.

Experimental Protocols and Further Research

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not widely published. Researchers interested in this compound would likely need to adapt general synthetic methods for benzimidazoles and develop specific biological assays based on their research focus.

The following logical workflow outlines a potential research and development path for this compound:

Figure 2. A logical workflow for the preclinical investigation of this compound.

This guide serves as a starting point for researchers and drug development professionals. The limited publicly available data on this compound highlights the opportunity for novel research into its synthesis, characterization, and potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Characterization of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the synthesis and characterization of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole, a valuable heterocyclic compound with significant potential as a key intermediate in pharmaceutical research and drug development. The fluorinated benzimidazole scaffold coupled with a piperidine moiety makes it a desirable building block for agents targeting neurological disorders and oncological indications. This document outlines a detailed, two-step synthetic protocol, purification procedures, and a full suite of characterization techniques. All experimental data is presented in a clear, tabular format for ease of reference, and key workflows are visualized using diagrams.

Introduction